molecular formula C22H17FN2O2 B2627413 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole CAS No. 315234-75-4

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole

Cat. No. B2627413
CAS RN: 315234-75-4
M. Wt: 360.388
InChI Key: HEQSFVQQKYCQDC-UHFFFAOYSA-N
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Description

The compound “3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole” is a derivative of indole, which is a heterocyclic compound that is important in many biological systems . The presence of a fluorophenyl group and a nitroethyl group suggests that this compound may have unique properties compared to other indole derivatives.


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, would consist of an indole ring (a fused benzene and pyrrole ring) substituted with a phenyl group at the 2-position and a 4-fluorophenyl-2-nitroethyl group at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings would likely result in significant π-π stacking interactions, which could influence its solubility and reactivity .

Scientific Research Applications

Antibacterial Activity

Indole derivatives, including compounds similar to 3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole, have been investigated for their antibacterial properties. Studies have shown that introducing nitro and trifluoromethyl groups into the phenyl ring of such indoles can enhance antibacterial activity against certain strains like S. aureus (Joshi, Pathak, Arya, & Chand, 1979).

Crystal Structure and Synthesis Studies

The crystal structure of similar indole derivatives has been explored to understand their molecular properties better. These studies provide insights into the molecular motifs and interactions, like C-H...F and C-H...pi interactions, which are crucial in crystal engineering (Choudhury, Nagarajan, & Row, 2004). Furthermore, synthesis techniques for creating such indoles and their derivatives are an area of ongoing research, contributing to the development of pharmaceutically active compounds (Ragaini, Ventriglia, Hagar, Fantauzzi, & Cenini, 2009).

Pharmaceutical Applications

Indole derivatives, including those structurally similar to the mentioned compound, are found in various pharmaceutical applications. For instance, they form the skeleton of certain statin drugs used for lowering cholesterol (Kalalbandi & Seetharamappa, 2013). They are also investigated for their potential in treating tuberculosis, showcasing significant inhibitory activity against certain strains of Mycobacterium tuberculosis (Karalı, Gürsoy, Kandemirli, Shvets, Kaynak, Ozbey, Kovalishyn, & Dimoglo, 2007).

Fluorescence and Imaging Applications

Some indole derivatives exhibit fluorescence properties, making them suitable as probes for studying proteins like BSA and understanding ligand–protein interactions (Singh & Hota, 2007). They have been utilized as ratiometric fluorescent pH probes for detecting strong acidity in living cells, indicating their potential in intracellular imaging (Nan, Niu, Fan, Lu, Shuang, Li, & Dong, 2015).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. Indole derivatives are known to have a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Future Directions

The study of new indole derivatives is a vibrant field due to the diverse biological activities of these compounds . This compound, with its unique set of substituents, could be of interest in various areas of medicinal chemistry and drug discovery.

properties

IUPAC Name

3-[1-(4-fluorophenyl)-2-nitroethyl]-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O2/c23-17-12-10-15(11-13-17)19(14-25(26)27)21-18-8-4-5-9-20(18)24-22(21)16-6-2-1-3-7-16/h1-13,19,24H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEQSFVQQKYCQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C(C[N+](=O)[O-])C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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